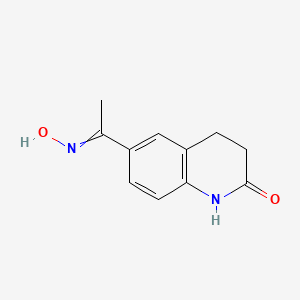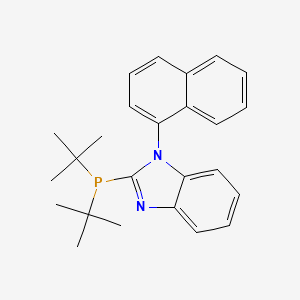
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthyl group and a di-tert-butylphosphino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Addition of Di-tert-butylphosphino Group: This step might involve the use of a phosphine reagent under specific conditions to introduce the di-tert-butylphosphino group.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation, particularly at the phosphine group.
Reduction: Reduction reactions could target the benzimidazole core or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole would depend on its specific application. For example:
In Catalysis: It might act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Biology: It could interact with specific proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Di-tert-butylphosphino)-1-phenylbenzimidazole
- 2-(Di-tert-butylphosphino)-1-(2-naphthyl)benzimidazole
- 2-(Di-tert-butylphosphino)-1-(1-anthracenyl)benzimidazole
Uniqueness
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is unique due to the specific combination of the naphthyl and di-tert-butylphosphino groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.
Propriétés
Formule moléculaire |
C25H29N2P |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
ditert-butyl-(1-naphthalen-1-ylbenzimidazol-2-yl)phosphane |
InChI |
InChI=1S/C25H29N2P/c1-24(2,3)28(25(4,5)6)23-26-20-15-9-10-16-22(20)27(23)21-17-11-13-18-12-7-8-14-19(18)21/h7-17H,1-6H3 |
Clé InChI |
PHMWVAVVJYESGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=NC2=CC=CC=C2N1C3=CC=CC4=CC=CC=C43)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


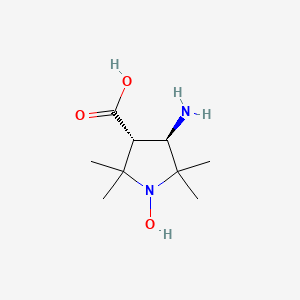
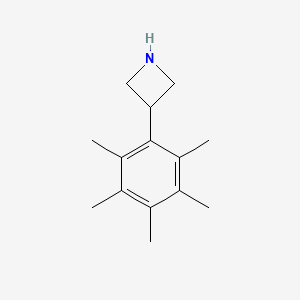


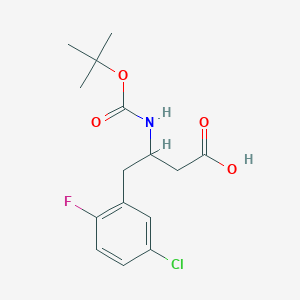
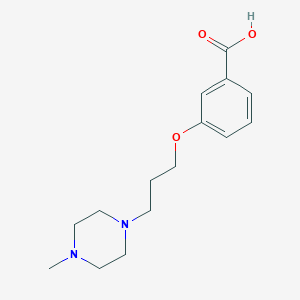
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
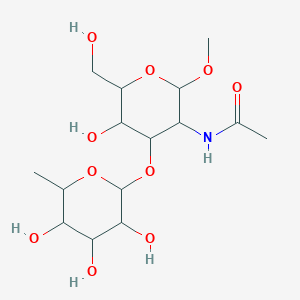

![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
